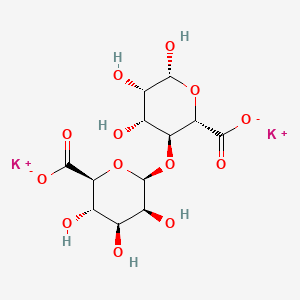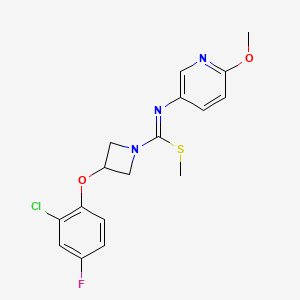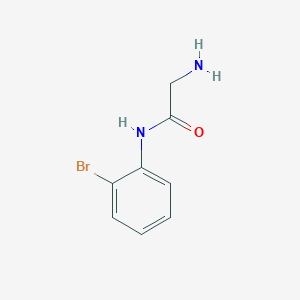
3-Chloro-2-hydroxy-5-methoxybenzaldehyde
概要
説明
3-Chloro-2-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, which has been substituted with a chlorine atom, a hydroxyl group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-5-methoxybenzaldehyde is a solid at room temperature . Its molecular weight is 186.59 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .科学的研究の応用
Study of Biomolecule-Ligand Complexes
3-Chloro-2-hydroxy-5-methoxybenzaldehyde can be used in the study of biomolecule-ligand complexes . These studies are crucial in understanding the interaction between a biomolecule and a ligand, which can provide insights into the functional mechanisms of biological systems.
Free Energy Calculations
This compound is also used in free energy calculations . Free energy is a thermodynamic quantity equivalent to the capacity of a system to do work. Understanding the free energy of a system can help in predicting physical properties like equilibrium constants and reaction rates.
Structure-Based Drug Design
3-Chloro-2-hydroxy-5-methoxybenzaldehyde plays a role in structure-based drug design . This approach involves designing drugs based on the molecular structure of the biological target they are intended to act upon.
Refinement of X-Ray Crystal Complexes
It is used in the refinement of x-ray crystal complexes . X-ray crystallography is a widely used technique for determining the atomic and molecular structure of a crystal. The refinement process helps in improving the quality of the crystal structure obtained.
Synthesis of Radiolabeling Precursor
2-Hydroxy-5-methoxybenzaldehyde, a similar compound, has been used to synthesize radiolabeling precursor desmethyl-PBR06 . Radiolabeling is a technique used to track the passage of a compound through a complex system.
Study of Electroantennogram Response
2-Hydroxy-5-methoxybenzaldehyde has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds . This kind of study can provide valuable insights into insect-plant interactions and can be used in developing pest management strategies.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing off immediately with soap and plenty of water if skin contact occurs, removing to fresh air if inhaled, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Mode of Action
Based on its structural similarity to other benzaldehyde derivatives, it may interact with biological targets through nucleophilic addition reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. More research is needed to elucidate these details .
Pharmacokinetics
Based on its structural characteristics, it may be metabolized via oxidation at the benzylic position .
Result of Action
The molecular and cellular effects of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde’s action are currently unknown due to the lack of research .
特性
IUPAC Name |
3-chloro-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMCHZROYVXWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300290.png)
![3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300300.png)
![1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300302.png)
![ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3300309.png)
![1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300315.png)

![3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300327.png)
